5-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine
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Overview
Description
5-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family It consists of a biphenyl core with a fluorine atom at the 5-position, a methyl group at the 3’-position, and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of 5-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro or nitroso derivative.
Reduction: The nitro derivative can be reduced back to the amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
5-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems.
Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2’-methyl-[1,1’-biphenyl]-3-amine
- 5-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine
- 5-Fluoro-3’-ethyl-[1,1’-biphenyl]-3-amine
Uniqueness
5-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the fluorine, methyl, and amine groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s lipophilicity and electron-withdrawing properties, while the methyl group can affect its steric interactions.
Properties
IUPAC Name |
3-fluoro-5-(3-methylphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAKZUQNYAQJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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